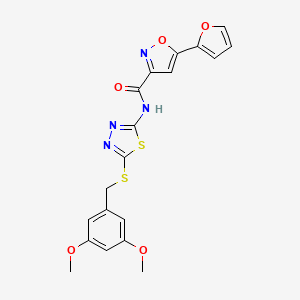

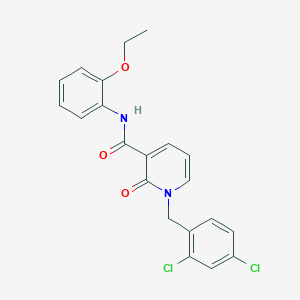

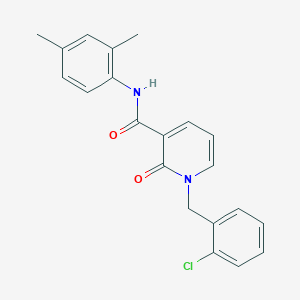

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a dihydroquinolinyl moiety, a pyrazolyl group, and a pyrimidinone core. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be used to infer potential synthetic routes and characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the highly diastereoselective synthesis of quinoline-2,5-diones and pyrazolo[3,4-b]pyridin-6(7H)-ones under microwave irradiation . Similarly, the synthesis of pyrazolo[3,4-c]isoquinoline derivatives involves the reaction of aminopyrazoles with aryl/heteroaryl aldehydes in acidic media . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography, as demonstrated by the new heterocyclic ring system presented in the first paper . X-ray diffraction analysis has also been used to confirm the structure of complex molecules such as 1H-pyrazolo[3,4-c]isoquinolin-1-ones . These techniques would be essential in confirming the molecular structure of the compound after its synthesis.

Chemical Reactions Analysis

The reactivity of similar compounds can be quite diverse. For instance, the reaction of 4-aryl-5-aminopyrazoles with aromatic and heterocyclic aldehydes can lead to various products depending on the structure of the aldehyde used . Additionally, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles can yield a series of 5-acylpyrimidines and dihydroquinazolinones . These studies suggest that the compound may also participate in a variety of chemical reactions, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. For example, the synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives revealed that certain compounds exhibited promising antioxidant activities . This suggests that the compound may also possess antioxidant properties, which could be evaluated through similar assays.

Scientific Research Applications

Synthesis and Antioxidant Evaluation

This compound is utilized in the synthesis of imidazolopyrazole and imidazolopyrimidine derivatives. These derivatives demonstrate promising antioxidant properties, with some compounds showing the ability to protect DNA from damage induced by bleomycin (Gouda, 2012).

Diastereoselective Synthesis

The compound is involved in a highly diastereoselective synthesis process of bicyclic hexahydroquinoline-2,5-diones and pyrazolo[3,4-b]pyridin-6(7H)-ones, utilizing a Knoevenagel condensation/Michael addition cyclization/ring-opening sequence (Jiang et al., 2014).

Antimicrobial Agent Synthesis

This compound is a key intermediate in synthesizing novel pyrazole derivatives containing a 2-methylquinoline ring system. These derivatives have been evaluated for their in vitro antibacterial and antifungal activities, showing significant potency against various bacterial and fungal strains (Raju et al., 2016).

Antioxidants in Lubricating Grease

Derivatives of this compound have been synthesized and evaluated as antioxidants in lubricating greases. Their efficiency has been studied using various analytical methods, demonstrating promising results in reducing total acid number and oxygen pressure drop in lubricating greases (Hussein et al., 2016).

Schiff Base Supramolecular Complexes

The compound forms part of Schiff base supramolecular complexes with metal salts. These complexes have been characterized and tested for antimicrobial properties against various bacterial and fungal species, showing notable activities (El-Sonbati et al., 2016).

Data Security Protection

Iridium(III) complexes incorporating this compound demonstrate fluorescence–phosphorescence dual-emission and mechanoluminescence. These properties are utilized in data security protection, offering a strategy to design smart luminescent materials (Song et al., 2016).

properties

IUPAC Name |

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-propylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-4-8-19-14-21(29)27(23(24-19)28-17(3)13-16(2)25-28)15-22(30)26-12-7-10-18-9-5-6-11-20(18)26/h5-6,9,11,13-14H,4,7-8,10,12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTBJQICLDTPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2550254.png)